3-Aminodihydrofuran-2(3H)-one hydrobromide
Overview
Description
3-Aminodihydrofuran-2(3H)-one hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C4H8BrNO2 and its molecular weight is 182.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
Alpha-Amino-Gamma-Butyrolactone Hydrobromide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in peptide synthesis and can act as a precursor for the preparation of amino-keto-alcohols and β-amino acids . The compound’s interaction with enzymes such as calpain and lipid peroxidation inhibitors highlights its importance in biochemical pathways .
Cellular Effects
Alpha-Amino-Gamma-Butyrolactone Hydrobromide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acid derivatives like this compound have been shown to influence the secretion of anabolic hormones and supply fuel during exercise . Additionally, it can prevent exercise-induced muscle damage and improve mental performance during stress-related tasks .
Molecular Mechanism
The molecular mechanism of Alpha-Amino-Gamma-Butyrolactone Hydrobromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, thereby modulating their activity. For instance, it can act as a quorum sensing molecule by preparing β-ketoamide N-acylated-L-homoserine lactones . These interactions are crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-Amino-Gamma-Butyrolactone Hydrobromide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that amino acid derivatives, including this compound, have ergogenic benefits that can influence physical, mental, and physiological activities over time . The long-term effects on cellular function are still being studied, but initial findings suggest that it remains stable under recommended storage conditions .
Dosage Effects in Animal Models
The effects of Alpha-Amino-Gamma-Butyrolactone Hydrobromide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as improved muscle function and mental performance. At higher doses, there could be potential toxic or adverse effects. Studies have shown that amino acid derivatives can have threshold effects, and it is important to determine the optimal dosage for desired outcomes .
Metabolic Pathways
Alpha-Amino-Gamma-Butyrolactone Hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolic functions. For example, it can be used to prepare N-acylhomoserine lactone analogs by reacting with substituted 2-chloro-N-phenylacetamide and different halides . These interactions affect metabolic flux and metabolite levels, highlighting its role in metabolic processes.
Transport and Distribution
The transport and distribution of Alpha-Amino-Gamma-Butyrolactone Hydrobromide within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. It has been observed that amino acid derivatives can be transported efficiently within cells, ensuring their availability for biochemical reactions .
Subcellular Localization
Alpha-Amino-Gamma-Butyrolactone Hydrobromide’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that it exerts its effects at the right place within the cell, thereby modulating cellular processes effectively .
Properties
IUPAC Name |
3-aminooxolan-2-one;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.BrH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNTBLOABOJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1192-20-7 (Parent) | |
Record name | Hydrobromide alpha-amino-gamma-butyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light beige crystalline powder; [Acros Organics MSDS] | |
Record name | alpha-Amino-gamma-butyrolactone hydrobromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20174 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6305-38-0 | |
Record name | Homoserine lactone hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6305-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrobromide alpha-amino-gamma-butyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6305-38-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrobromide α-amino-γ-butyrolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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